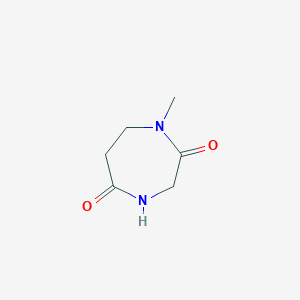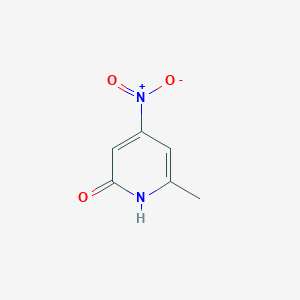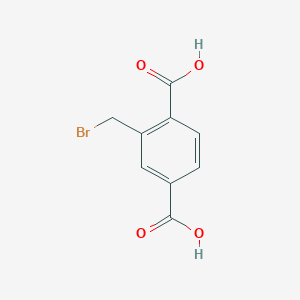
n,n-Dibenzylmethacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzylmethacrylamide is an organic compound that belongs to the class of methacrylamides It is characterized by the presence of two benzyl groups attached to the nitrogen atom of the methacrylamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dibenzylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Methacryloyl chloride} + \text{Dibenzylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibenzylmethacrylamide undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the methacrylamide can be reduced to form the corresponding amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N,N-Dibenzylmethacrylamine.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-Dibenzylmethacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a building block in the design of biomaterials and drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.
Mecanismo De Acción
N,N-Dibenzylmethacrylamide can be compared with other methacrylamide derivatives such as N,N-dimethylmethacrylamide and N,N-diethylmethacrylamide. While these compounds share a similar core structure, the presence of different substituents on the nitrogen atom imparts unique properties to each compound. This compound is distinguished by its benzyl groups, which confer enhanced hydrophobicity and potential for specific interactions with aromatic systems.
Comparación Con Compuestos Similares
- N,N-Dimethylmethacrylamide
- N,N-Diethylmethacrylamide
- N,N-Dibenzylacrylamide
Propiedades
Fórmula molecular |
C18H19NO |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
N,N-dibenzyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-15(2)18(20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,1,13-14H2,2H3 |
Clave InChI |
CRNGAKQBKWKJRM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

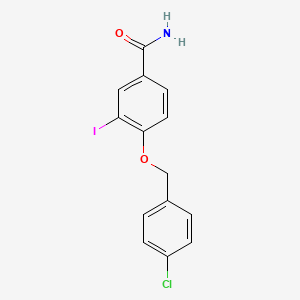
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
![2-Benzyl 7-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13025050.png)

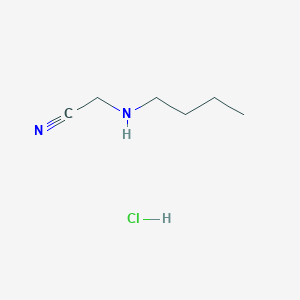
![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)

